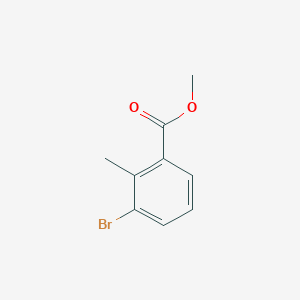

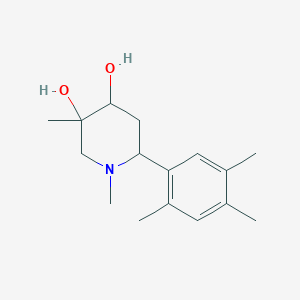

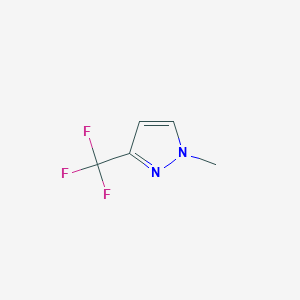

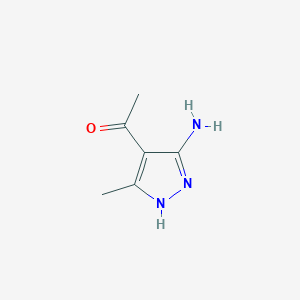

1-Metil-3-(trifluorometil)-1H-pirazol

Descripción general

Descripción

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (MTFMP) is an organic compound that belongs to the class of pyrazoles. It has a wide range of applications in the scientific research field, including synthesis, drug development, and biochemical and physiological studies. MTFMP has unique properties that make it an attractive choice for researchers, and its versatility has led to its use in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis de agroquímicos

1-Metil-3-(trifluorometil)-1H-pirazol: es un intermedio clave en la síntesis de agroquímicos. Su grupo trifluorometil aumenta la actividad biológica de los agroquímicos debido a su lipofilicidad y estabilidad . La capacidad del compuesto para sufrir reacciones regioselectivas permite la creación de varios derivados que sirven como potentes herbicidas, fungicidas e insecticidas.

Intermediarios farmacéuticos

En la investigación farmacéutica, este derivado de pirazol sirve como bloque de construcción para compuestos medicinales. Su motivo estructural se encuentra en moléculas que exhiben propiedades antiinflamatorias, analgésicas y antipiréticas . El grupo trifluorometil en particular es una característica común en muchos fármacos debido a su estabilidad metabólica y capacidad para modular la actividad biológica.

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is Caspase-1 . Caspase-1 is a thiol protease that plays a crucial role in the body’s immune response by promoting the maturation of the pro-inflammatory cytokines IL-1β and IL-18 .

Mode of Action

The compound’s trifluoromethyl group may play a role in this interaction, as the fluorine atom is an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .

Biochemical Pathways

Caspase-1 cleaves IL-1β between an Asp and an Ala, releasing the mature cytokine which is involved in a variety of inflammatory processes .

Result of Action

Given its interaction with caspase-1, it is likely that the compound influences the body’s inflammatory response .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSLINQSJFALSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381661 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154471-65-5 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in chemical synthesis?

A1: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole serves as a crucial building block in synthesizing various compounds, especially those with potential pharmaceutical and agrochemical applications. Its structure allows for diverse modifications, leading to a wide range of derivatives with tailored properties. []

Q2: Can you describe a practical method for synthesizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole?

A2: A new, efficient method for synthesizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole involves a multi-step process starting from readily available materials. This method offers high yields and is suitable for industrial-scale production due to its simplicity. [, ]

Q3: What are some examples of bioactive compounds derived from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole?

A3: Researchers have synthesized various derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, including N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Some of these compounds exhibit promising antifungal activity against plant pathogens like Gibberella zeae and Fusarium oxysporum. [] Additionally, (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrates potential as a control agent for soft rot in plants by targeting soil surface fungi. []

Q4: Have any studies investigated the structure-activity relationship of these derivatives?

A4: While specific structure-activity relationship (SAR) studies for all derivatives haven't been extensively outlined in the provided research, it's evident that modifications to the core structure influence the biological activity. For example, the type and position of substituents on the pyrazole ring affect the antifungal potency of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. []

Q5: Are there analytical methods available to detect and quantify 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and its derivatives?

A5: Researchers often employ techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to analyze these compounds. For instance, this method allows for the simultaneous determination of penthiopyrad enantiomers (a related compound) and its metabolite 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide in various matrices like vegetables and fruits. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

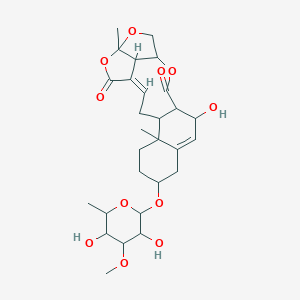

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)